N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Description

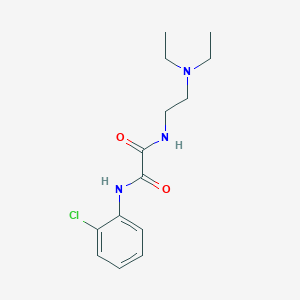

N1-(2-Chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features a 2-chlorophenyl group at the N1 position and a 2-(diethylamino)ethyl moiety at the N2 position. The diethylaminoethyl group introduces basicity and hydrophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJDDHYSOASRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form the intermediate 2-chlorophenyl oxalyl chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide and related oxalamides:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the target compound contrasts with methoxy or methyl groups in flavoring agents like S336 . Chlorine’s electron-withdrawing nature may reduce metabolic oxidation compared to electron-donating methoxy groups.

- N2 Substituent Diversity: The diethylaminoethyl group distinguishes the target compound from pyridyl (S336), phenethyl (GMC-3, Compound 20), or isoindolinyl (GMC-2) substituents. Tertiary amines like diethylaminoethyl enhance water solubility, whereas aromatic groups (e.g., pyridyl) may improve receptor binding in flavor applications .

Umami Flavor Enhancers (S336 and Analogs) :

- S336 and its analogs (e.g., S5456) are potent umami agonists with regulatory approval for food applications. Their pyridyl or benzyl groups optimize interaction with the TAS1R1/TAS1R3 taste receptor .

- The target compound’s diethylaminoethyl group lacks the aromaticity required for TAS1R1/TAS1R3 activation, suggesting divergent applications.

Antimicrobial Agents (GMC Series) :

- GMC-3 (3-chlorophenyl) and GMC-2 (4-chloro-3-fluorophenyl) exhibit antimicrobial activity, with halogenated aryl groups enhancing membrane penetration. The target compound’s 2-chlorophenyl group may offer similar advantages but requires empirical validation .

Enzyme Inhibitors (Compounds 19–23) :

- Compound 20 (3-chlorophenyl) inhibits stearoyl-CoA desaturase (SCD1), a target in metabolic disorders. The diethylaminoethyl group in the target compound could modulate selectivity for enzymes like CYP3A4, which is inhibited by S5456 (51% inhibition at 10 µM) .

Physicochemical and Toxicological Profiles

- Solubility: The diethylaminoethyl group likely improves aqueous solubility compared to lipophilic substituents like 4-methoxyphenethyl (Compound 20) or isoindolinyl (GMC-2) .

- Metabolism : Oxalamides are generally metabolized via hydrolysis or N-dealkylation. The 2-chlorophenyl group may slow oxidative metabolism relative to methoxy-substituted analogs .

- Toxicity: Structurally related oxalamides (e.g., S336) exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to rapid excretion and minimal bioaccumulation .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group and a diethylaminoethyl moiety linked through an oxalamide functional group, which endows it with unique chemical properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Molecular Formula

- Chemical Formula : C14H20ClN3O2

- Molecular Weight : 283.78 g/mol

Structural Features

The compound's structure includes:

- A chlorophenyl group, which may influence its lipophilicity and ability to interact with biological membranes.

- A diethylaminoethyl group that enhances its solubility in biological systems and may facilitate interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent.

The biological effects of this compound are believed to arise from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act on receptors that regulate cell signaling pathways, impacting cellular responses to external stimuli.

Case Studies

-

Anticancer Activity Study

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.

-

Antimicrobial Efficacy Assessment

- Objective : Test against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide | Lacks chlorine substitution | Moderate anticancer activity |

| N1,N2-Bis(2-(diethylamino)ethyl)oxalamide | Contains two diethylamino groups | Enhanced solubility but lower potency |

| N1-(2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide | Contains thiophene instead of diethylamino | Unique reactivity but less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.